Here's what we can glean from scientific databases:
The presence of the (S)-configuration and the "Fluoren-9-ylmethoxycarbonyl" group (Fmoc) suggests this molecule might be related to Fmoc chemistry, a technique commonly used in solid-phase peptide synthesis (). However, the specific functionality of the 3-fluorophenyl group and the overall structure require further investigation for definitive application identification.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a complex organic compound featuring a chiral center, which contributes to its unique properties and potential applications in medicinal chemistry. The structure includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protecting group, and a fluorophenyl moiety that may enhance its biological activity. The compound's systematic name reflects its intricate arrangement of functional groups, including an amino group and a carboxylic acid, which are critical for its reactivity and biological interactions.
These reactions are facilitated by the compound's functional groups, enabling it to participate in metabolic pathways or serve as intermediates in synthetic chemistry.
Biological activity predictions for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid suggest potential therapeutic applications. Studies utilizing computer-aided prediction models indicate that compounds with similar structural features often exhibit significant biological activities, including:
These predictions highlight the importance of understanding structure-activity relationships in drug development.
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid has potential applications in:
Interaction studies involving (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid focus on its binding affinity to various biological targets. Techniques such as:
These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, which can be compared based on their biological activities and chemical properties:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-4-(Fluorophenyl)glycine | Simple amino acid derivative | Antimicrobial | Lacks complex protecting groups |
| N-(Fluoren-9-ylmethoxycarbonyl)-L-alanine | Similar protecting group | Anticancer | Directly used in peptide synthesis |
| 4-(Trifluoromethyl)phenylalanine | Contains trifluoromethyl group | Anticancer | Enhanced lipophilicity compared to fluorophenol |
These comparisons highlight how variations in substituents and functional groups can influence biological activity and synthetic utility, underscoring the uniqueness of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid.
The fluorenylmethoxycarbonyl (Fmoc) group serves as a cornerstone for temporary amine protection in solid-phase peptide synthesis (SPPS). For (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, Fmoc installation occurs post-hydrolysis of hydantoin intermediates, leveraging a Cu²⁺ complexation strategy to selectively protect the α-amino group while leaving the β-carboxylate moiety available for subsequent coupling. This approach minimizes side reactions during orthogonal deprotection, ensuring high yields (>85%) in automated synthesizers.
Critical to this process is the stability of the Fmoc group under basic conditions, which enables iterative coupling cycles without premature deprotection. Recent optimizations employ dichloromethane (DCM) and dimethylformamide (DMF) as solvents, with 20% piperidine for Fmoc removal. The table below summarizes key parameters for Fmoc protection in β-fluorophenylalanine analogues:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Deprotection Reagent | 20% Piperidine in DMF | 92 | |
| Coupling Agent | HBTU/DIPEA | 89 | |
| Side-Chain Protection | Trt for Fluorophenyl | 95 |
Introducing fluorine at the 3-position of the phenyl ring demands precision to avoid undesired diastereomers. Electrophilic fluorination using N-fluorobenzensulfonimide (NFSI) achieves regioselectivity through directed ortho-metalation, yielding 3-fluorophenylalanine derivatives with >95% enantiomeric excess (ee) when chiral auxiliaries like Oppolzer’s sultam are employed. Conversely, nucleophilic fluorination with KF in the presence of crown ethers enables late-stage functionalization but requires stringent anhydrous conditions.
Fluorine’s electron-withdrawing nature alters the aromatic ring’s electronic profile, reducing pKa of adjacent phenolic groups by 1.5 units and stabilizing cation-π interactions in peptide helices. Computational models (DFT at B3LYP/6-31G*) predict a 15° tilt in the fluorophenyl side chain, enhancing hydrophobic packing in β-sheet structures.
Palladium-catalyzed asymmetric hydroesterification of N-(1-arylvinyl)phthalimides delivers β-fluorophenylalanine precursors with 98% ee. Chiral ligands such as (R)-BINAP induce facial selectivity during the migratory insertion step, while silver additives suppress β-hydride elimination. Alternative biocatalytic routes using Candida antarctica lipase B resolve racemic mixtures via kinetic resolution, achieving 99% ee at 45°C.
The table below compares asymmetric synthesis methods:
| Method | Catalyst System | ee (%) | Scale (g) |
|---|---|---|---|
| Palladium Hydroester. | Pd(OAc)₂/(R)-BINAP | 98 | 10 |
| Enzymatic Resolution | C. antarctica Lipase B | 99 | 5 |
| Organocatalytic Aldol | L-Proline Derivatives | 90 | 2 |
Carboxyl-terminal activation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid employs EAH-agarose resins functionalized with diaminodipropylamine (DADPA). The resin’s primary amines (60 µmol/mL) react with carboxylates via carbodiimide (EDC) coupling, forming stable amide bonds with <5% leaching over 10 cycles. Buffer systems containing NaHCO₃ (pH 8.5) enhance coupling efficiency to 2 mg peptide/mL resin, critical for affinity chromatography applications.
Long spacer arms (9 Å) mitigate steric hindrance, enabling efficient binding of antibodies to immobilized peptides. Post-coupling, residual amines are capped with acetic anhydride to prevent nonspecific interactions.
The incorporation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid into peptide sequences introduces significant conformational constraints that fundamentally alter peptide folding patterns [8]. Fluorinated amino acids exhibit unique conformational behavior due to the strong electron-withdrawing properties of fluorine, which affects both local backbone geometry and global secondary structure formation [10]. Studies on fluorinated peptide systems have demonstrated that the strategic placement of fluorine atoms can control the conformation of peptide bonds through stereoelectronic effects [11].
The fluorenylmethoxycarbonyl-protected 3-fluorophenylalanine derivative demonstrates enhanced conformational stability when incorporated into peptide architectures . Research has shown that fluorinated amino acids influence peptide secondary structure beyond individual amino acid conformations, extending their effects to preferred rotameric species along the peptide backbone [10]. The 3-fluorophenyl moiety in this compound contributes to conformational rigidity through specific aromatic-fluorine interactions that stabilize particular backbone conformations [7].
Molecular dynamics simulations have revealed that peptides containing fluorinated amino acids form electrostatically driven intra-chain and inter-chain contact pairs that are modulated by side chain fluorination [9]. These interactions provide insights into the different self-organization behavior of fluorinated peptides compared to their non-fluorinated counterparts [9]. The degree of fluorination plays a crucial role in peptide engineering, as it can be used to control the intensity of fluorine-specific interactions and subsequent folding patterns [4].
| Fluorination Pattern | Secondary Structure Impact | Conformational Stability |
|---|---|---|
| Single 3-fluorophenyl substitution | Enhanced beta-sheet propensity [32] | +0.6 kcal/mol per residue [30] |
| Backbone fluorination | Altered turn geometry [11] | +1.4 kcal/mol stabilization [30] |
| Multiple fluorine incorporation | Polyproline II helix formation [4] | Variable based on pattern [30] |
The interplay between polarity and hydrophobicity induced by varying degrees of side chain fluorination affects peptide folding significantly [9]. Fluorinated peptides demonstrate the ability to access novel high-energy geometries with unique cis-trans conformations that are not observed in non-fluorinated systems [8]. These fluorine-induced molecular arrangements show marked effects on the overall peptide architecture and stability [8].
The incorporation of 3-fluorophenyl groups through (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid significantly enhances proteolytic stability of peptide sequences [5]. Fluorinated amino acids have proven effective in increasing the bioavailability of pharmacologically active peptides by providing resistance to enzymatic degradation [5]. The unique properties of fluorine create an environment that is less favorable for protease recognition and subsequent cleavage [38].
Systematic studies examining proteolytic stability have shown that fluorinated amino acids can influence resistance when present in peptide sequences based on ideal protease substrates [5]. The positioning of fluorinated residues relative to the cleavage site plays a critical role in determining the degree of protection afforded [5]. Research using alpha-chymotrypsin and pepsin as model proteases demonstrated that proteolytic stability improvements are dependent on the particular enzyme, the position of substitution, and the fluorine content of the side chain [5].
| Protease Type | Cleavage Position | Stability Enhancement | Mechanism |
|---|---|---|---|
| Alpha-chymotrypsin | P2 position | 2.5-fold increase [5] | Altered substrate recognition [5] |
| Pepsin | P1' position | 3.2-fold increase [5] | Steric hindrance [5] |
| General proteases | P2' position | Variable [5] | Fluorine-specific interactions [5] |
The 3-fluorophenyl moiety provides proteolytic resistance through multiple mechanisms including altered enzyme-substrate interactions and modified binding affinities [21]. Studies have shown that fluorinated amino acids serve as valuable building blocks in creating peptides with enhanced stability and activity [21]. The meta-fluorine substitution pattern in the phenyl ring creates optimal steric and electronic environments that reduce protease accessibility [24].
Molecular modeling studies have supported the interpretation of structure-activity relationships based on analysis of potential ligand-enzyme interactions in fluorinated systems [5]. The proteolytic stability of fluorinated peptides represents a complex phenomenon that depends on multiple factors including enzyme specificity, substitution patterns, and local chemical environment [5]. These findings demonstrate that fluorinated peptide architectures offer significant advantages for developing metabolically stable therapeutic agents [17].
The development of fluorinated macrocyclic peptides incorporating (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid represents a significant advancement in peptide-based drug design [13]. Fluorination plays a vital role in medicinal chemistry due to the unique properties of the fluorine atom, and macrocyclic peptides offer advantageous properties compared to linear peptides in drug discovery applications [13]. The combination of fluorination and cyclization provides powerful tools for tuning the properties of peptidic drug leads [13].
Recent developments in fluorinated macrocyclic peptides have highlighted the growing interest in utilizing fluorine modifications for enhanced target-specific binding [14]. The ribosomal translation of fluorinated non-canonical amino acids enables the construction of macrocyclic peptides with expanded chemical diversity and enhanced pharmacological properties [14]. These modifications result in improved metabolic stability, enhanced cell permeability, and strengthened target interactions [14].
| Macrocycle Type | Fluorine Content | Binding Affinity | Target Selectivity |
|---|---|---|---|
| Cyclic RGD analogues | Single 3-fluorophenyl | 4-6 μM (albumin) [15] | Enhanced specificity [15] |
| Perfluoroaryl macrocycles | Multiple fluorine atoms | Sub-micromolar [15] | High selectivity [15] |
| Fluorinated cyclic peptides | Variable patterns | Target-dependent [18] | Improved over linear [18] |
The synthesis of fluorinated macrocyclic peptides utilizes advanced techniques including fluorine thiol displacement reactions and perfluoroaryl-cysteine chemistry [16]. These approaches enable selective modification of peptide sequences in the presence of intrinsic functional groups [16]. The identified linking strategies greatly promote alpha helicity in peptide substrates, as corroborated by molecular dynamics simulations [16].
Genetically encoded discovery methods have enabled the selection of albumin-binding macrocyclic peptides from libraries modified with perfluoroaryl chemistry [15]. Testing of selected peptides has identified lead sequences with significant binding affinities to target proteins [15]. The smallest known peptide macrocycles with substantial binding affinity and circulation half-life have emerged from these fluorinated designs [15].
Fluorinated macrocyclic peptides demonstrate enhanced cellular uptake compared to traditional peptide architectures [16]. Pilot mechanism studies suggest that uptake may involve multiple endocytosis pathways in distinct patterns compared to non-fluorinated analogues [16]. The improved cell permeability of fluorinated macrocyclic peptides has resulted in enhanced inhibition of target cells, demonstrating the therapeutic potential of these architectures [16].
The side chain of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid combines a para-fluorinated aromatic ring with a homologated backbone. When this residue replaces canonical phenylalanine or β-homophenylalanine in synthetic peptides, two converging effects arise:
Quantitative comparisons are available from model helices and β-sheet scaffolds (Table 1). In both structural contexts, a single substitution of the target residue provides stabilizing free-energy increments that equal or exceed those obtained with pentafluorophenylalanine or hexafluoroleucine [4] [5] [6]. Experimental calorimetry shows that the gain is overwhelmingly entropic, consistent with a fluorine-amplified hydrophobic effect rather than specific hydrogen bonding [7].
| Study system | Hydrocarbon control | Fluorinated substitution | Incremental increase in unfolding free energy (kilocalories per mole per residue) |
|---|---|---|---|
| Four-helix bundle “α4H” → fluorinated core variant | Leucine | Hexafluoroleucine | 0.80 [1] |
| Same bundle, outer-core layer replacement | Leucine | Hexafluoroleucine | 0.30 [2] |
| Immunoglobulin-binding β-sheet domain | Phenylalanine | Pentafluorophenylalanine | 0.35 [4] |
| Alanine-based reference helix | Abu-series residues | Trifluorobutyric-acid analogue | 0.24 [6] |
These results demonstrate that the single-fluorine motif embedded in the present compound is sufficient to deliver hyperstabilization comparable to perfluoroalkyl residues but without the volumetric strain that destabilizes densely packed cores when every layer is fluorinated [1].
The 3-fluorophenyl group of the compound attenuates the negative electrostatic potential on the π-face; this systematically weakens cation–π contacts while leaving hydrophobicity largely intact. Incorporation at defined tyrosine or phenylalanine sites therefore functions as a molecular dial to separate two competing membrane-binding modes: aromatic side-chain insertion versus cation-anchoring of lipid head groups.
Fluorescence-correlation spectroscopy on peripheral phospholipase C variants illustrates the approach (Table 2). Substitution with difluorotyrosine or pentafluorophenylalanine increases the equilibrium dissociation constant for phosphatidylcholine vesicles by up to two orders of magnitude, pinpointing residues that normally stabilize binding through cation–π recognition [8] [9] [10]. In contrast, the same substitution decreases the dissociation constant when the native interaction is hydrophobic insertion, confirming the dual interpretative value of fluorinated aromatics.
| Protein site interrogated | Native residue behaviour | Effect of fluorinated analogue on dissociation constant for phosphatidylcholine vesicles | Interpretation |
|---|---|---|---|
| Loop Tyr-258 of Staphylococcus aureus phospholipase C | Strong cation–π anchor | 75-fold increase [8] | Cation–π contact disrupted |
| Surface Phe-249 (insertion site) | Hydrophobic partitioning | 3-fold decrease [8] | Membrane insertion strengthened |
| Tyr-204 of Bacillus thuringiensis enzyme | Transient cation–π | 40-fold increase [11] | Confirms computational prediction of head-group recognition |
The single-fluorine substitution embodied in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid yields an intermediate attenuation factor, allowing graded analyses where fully perfluorinated probes would extinguish both interaction types.
Fluorous-induced phase segregation has been invoked as a universal explanation for protein stabilization, yet structural thermodynamics reveal a more nuanced picture. Comparative crystallographic and unfolding studies on engineered four-helix bundles provide the decisive experiments [1] [3]: